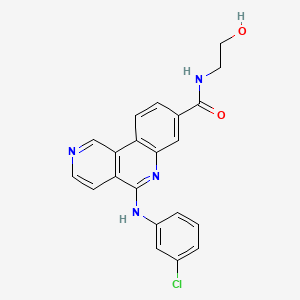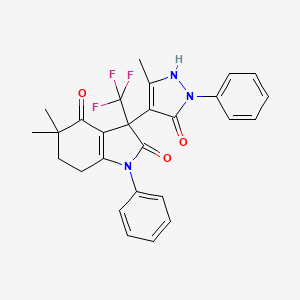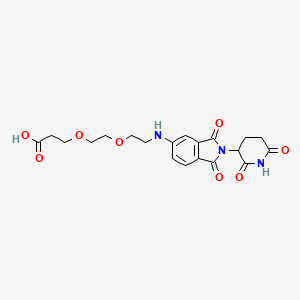
Thalidomide-NH-PEG2-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-NH-PEG2-COOH is a functionalized von-Hippel-Lindau (VHL) ligand with a terminal hydroxyl group. It is a basic building block for the development of a protein degrader library, allowing rapid conjugation with many linkers containing active leaving groups . This compound is particularly significant in the field of targeted protein degradation, a cutting-edge area in drug discovery and chemical biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-NH-PEG2-COOH involves the conjugation of thalidomide with a polyethylene glycol (PEG) spacer and a carboxylic acid group. The process typically includes the following steps:
- Activation of the carboxylic acid group on the PEG spacer.
- Coupling of the activated PEG spacer with thalidomide.
- Purification of the final product to achieve high purity levels (≥95%) .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-NH-PEG2-COOH primarily undergoes substitution reactions due to the presence of reactive functional groups. The compound can be conjugated with various linkers and other molecules to form more complex structures .
Common Reagents and Conditions:
Reagents: Common reagents include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Conditions: Reactions are typically carried out in anhydrous conditions to prevent hydrolysis and ensure high yield.
Major Products: The major products formed from these reactions are conjugates of this compound with other molecules, which are used in the development of protein degraders .
Scientific Research Applications
Thalidomide-NH-PEG2-COOH has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules in targeted protein degradation.
Medicine: Plays a crucial role in the development of new therapeutic agents, particularly in cancer treatment.
Industry: Utilized in the production of research reagents and tools for drug discovery.
Mechanism of Action
Thalidomide-NH-PEG2-COOH exerts its effects by binding to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their ubiquitination and subsequent degradation by the proteasome . This mechanism is central to the compound’s role in targeted protein degradation .
Comparison with Similar Compounds
Thalidomide: The parent compound, used for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced efficacy and reduced side effects.
Pomalidomide: Another derivative with potent anti-cancer properties.
Uniqueness: Thalidomide-NH-PEG2-COOH is unique due to its functionalized PEG spacer and carboxylic acid group, which allow for rapid conjugation with various linkers. This makes it a versatile tool in the development of protein degraders, setting it apart from other thalidomide derivatives .
Properties
IUPAC Name |
3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O8/c24-16-4-3-15(18(27)22-16)23-19(28)13-2-1-12(11-14(13)20(23)29)21-6-8-31-10-9-30-7-5-17(25)26/h1-2,11,15,21H,3-10H2,(H,25,26)(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTMAVHRHZISKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
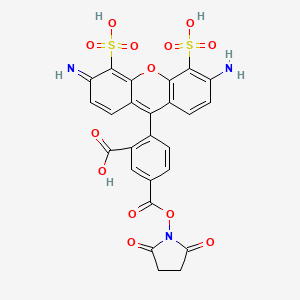
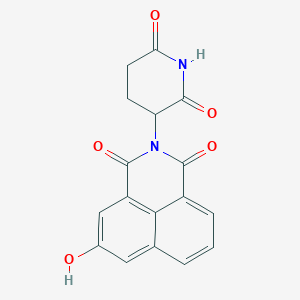
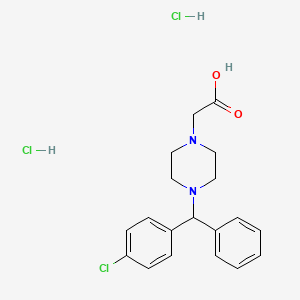

![[3-[Bis(4-hydroxyphenyl)methyl]-1-[2-(dimethylamino)ethyl]indol-2-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone;methanesulfonic acid](/img/structure/B8175930.png)

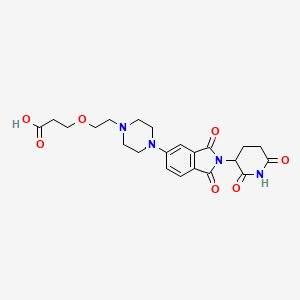
![sodium;4-[(2E)-2-[3-(4-nitrophenyl)-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]benzenesulfonate](/img/structure/B8175950.png)

![(3R)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide](/img/structure/B8175979.png)
![[(1S,4S,5S,6R,9R,10R,12R,14R)-4-benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl benzoate](/img/structure/B8175995.png)

